

# In Vivo Showdown: CYC065 Challenges Existing Acute Myeloid Leukemia Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TCL065    |           |
| Cat. No.:            | B15574044 | Get Quote |

#### For Immediate Release

A comprehensive analysis of preclinical data reveals the potential of CYC065 (fadraciclib), a novel CDK2/9 inhibitor, in the treatment of Acute Myeloid Leukemia (AML). In vivo studies demonstrate significant anti-tumor activity, positioning CYC065 as a promising alternative and synergistic partner to conventional AML treatments.

This guide offers a detailed comparison of CYC065 with other therapeutic agents for AML, supported by experimental data from in vivo and in vitro studies. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview of CYC065's performance and mechanism of action.

## Mechanism of Action: A Dual Assault on Cancer Pathways

CYC065 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and CDK9.[1] [2][3] The inhibition of CDK9 is particularly crucial in AML, as it plays a key role in the transcription of anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL1), and the oncogene MYC.[1][2][3][4] By suppressing CDK9-mediated transcription, CYC065 leads to a rapid decrease in the levels of these critical survival proteins, ultimately inducing apoptosis in cancer cells.[1][2][3][4][5] This mechanism provides a strong rationale for its use in hematological malignancies and for its combination with other agents, such as the BCL2 inhibitor venetoclax.[1][3][6]







#### In Vivo AML Xenograft Experimental Workflow



Workflow of the in vivo AML xenograft study.

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Interrogation of novel CDK2/9 inhibitor fadraciclib (CYC065) as a potential therapeutic approach for AML PMC [pmc.ncbi.nlm.nih.gov]
- 6. biospace.com [biospace.com]
- To cite this document: BenchChem. [In Vivo Showdown: CYC065 Challenges Existing Acute Myeloid Leukemia Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574044#in-vivo-comparison-of-cyc065-and-other-treatments-for-acute-myeloid-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com